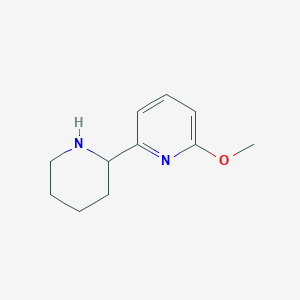
2-Methoxy-6-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(piperidin-2-yl)pyridine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a pyridine ring substituted with a methoxy group at the second position and a piperidin-2-yl group at the sixth position. It is of interest in various scientific research applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(piperidin-2-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is the reaction of 2-methoxypyridine with piperidine under specific conditions. The reaction can be facilitated by using a suitable catalyst and controlling the temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(piperidin-2-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce reduced derivatives.
Scientific Research Applications
2-Methoxy-6-(piperidin-2-yl)pyridine has various scientific research applications across different fields:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxy-6-(piperidin-2-yl)pyridine exerts its effects depends on its molecular targets and pathways involved. For instance, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Methoxy-6-(pyrazin-2-yl)pyridine
2-Methoxy-6-(pyridin-2-yl)pyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methoxy-6-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h4,6-7,9,12H,2-3,5,8H2,1H3 |
InChI Key |
VRBLTFKMPDFEBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















